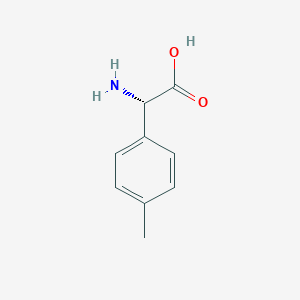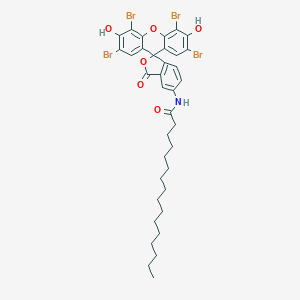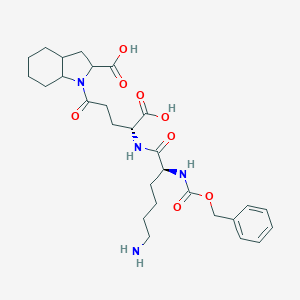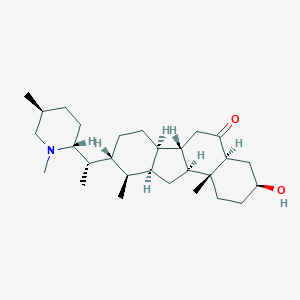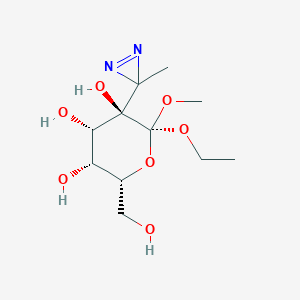
3-Azi-1-methoxybutylgalactopyranoside
Overview
Description
3-Azi-1-methoxybutylgalactopyranoside is a chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol It is known for its unique structure, which includes a galactopyranoside moiety and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azi-1-methoxybutylgalactopyranoside typically involves the reaction of galactopyranoside derivatives with aziridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like trifluoroacetic acid to facilitate the reaction . The process may also involve protecting groups to ensure selective reactions at desired sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Azi-1-methoxybutylgalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Azi-1-methoxybutylgalactopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-Azi-1-methoxybutylgalactopyranoside involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The aziridine ring in the compound is known to be reactive, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Azi-1-methoxybutyl-beta-D-galactopyranoside
- 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside
Uniqueness
3-Azi-1-methoxybutylgalactopyranoside is unique due to its specific combination of a galactopyranoside moiety and an aziridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLEGUUMDCMIJ-FBUNLNBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151776 | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-74-0 | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


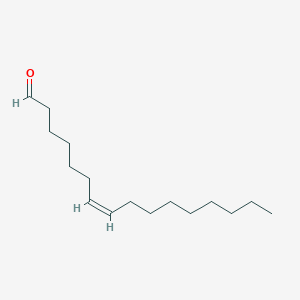
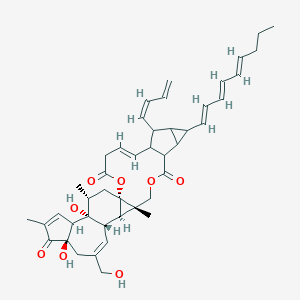
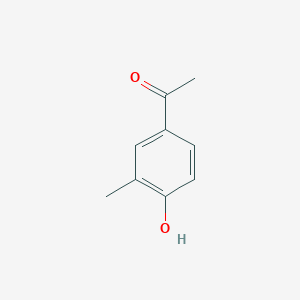
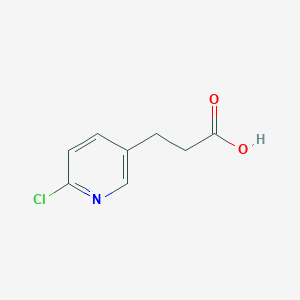
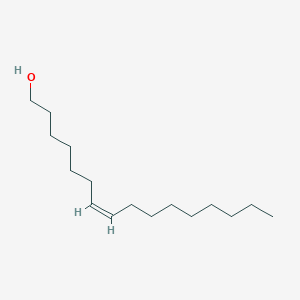
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)

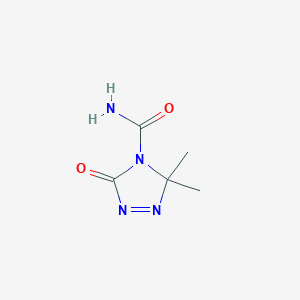
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)

